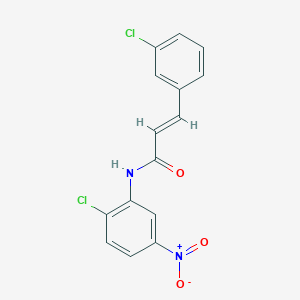
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and biological studies. This compound is a benzimidazole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Moreover, this compound has been shown to inhibit the expression of certain genes involved in cancer cell proliferation and survival. It has also been reported to affect the activity of certain enzymes involved in the metabolism of drugs and xenobiotics.
实验室实验的优点和局限性
One of the advantages of using 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole in lab experiments is its selective inhibitory effect on cancer cells, making it a potential candidate for cancer therapy. It also exhibits antiviral and antibacterial activities, making it useful in the development of antiviral and antibacterial drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the research on 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole. One of the areas of interest is the development of new derivatives of this compound with improved activity and selectivity against cancer cells. Another area of interest is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various areas of research. Moreover, the development of new synthetic methods for this compound could facilitate its use in various research areas. Finally, the investigation of the potential toxicity and safety of this compound is also an important area of future research.
合成方法
There are several methods for synthesizing 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole. One of the common methods involves the reaction of 2-mercaptobenzimidazole with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole.
科学研究应用
1-(2-bromobenzyl)-2-(methylthio)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several studies have shown that this compound has a selective inhibitory effect on the growth of cancer cells, making it a potential candidate for cancer therapy. It has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). Moreover, this compound has shown promising antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylsulfanylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2S/c1-19-15-17-13-8-4-5-9-14(13)18(15)10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNXURWFJHQAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)



![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
![2-[(4-bromo-2-thienyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5701830.png)
![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701872.png)